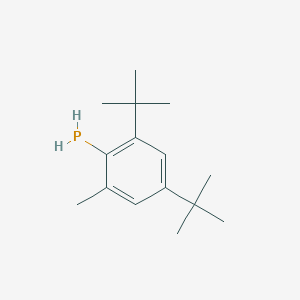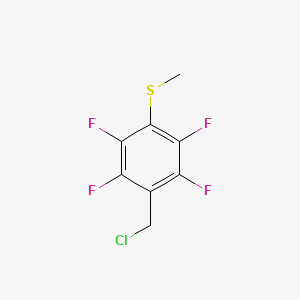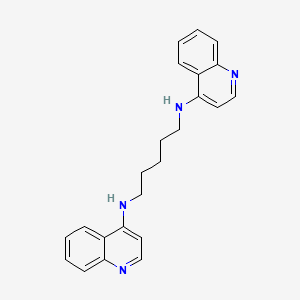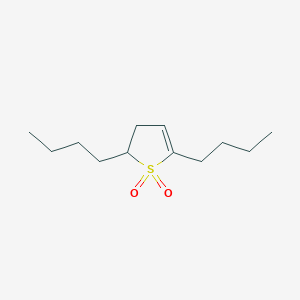
2,5-Dibutyl-2,3-dihydrothiophene 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dibutyl-2,3-dihydrothiophene 1,1-dioxide is an organic compound with the molecular formula C12H22O2S It belongs to the class of sulfolenes, which are characterized by a thiophene ring with a sulfone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dibutyl-2,3-dihydrothiophene 1,1-dioxide typically involves the alkylation of 2,5-dihydrothiophene-1,1-dioxide with butyl halides. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the deprotonation of the thiophene ring, allowing for the subsequent nucleophilic substitution with the butyl halide.
Industrial Production Methods
Industrial production methods for this compound are not well-documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through distillation or recrystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dibutyl-2,3-dihydrothiophene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophene derivatives with reduced sulfur oxidation states.
Substitution: Various substituted thiophene derivatives.
Applications De Recherche Scientifique
2,5-Dibutyl-2,3-dihydrothiophene 1,1-dioxide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as advanced electronic materials and biocompatible engineering materials.
Mécanisme D'action
The mechanism of action of 2,5-dibutyl-2,3-dihydrothiophene 1,1-dioxide involves its interaction with molecular targets through its sulfone group and thiophene ring. The compound can act as an electrophile or nucleophile, depending on the reaction conditions, and can form covalent bonds with various substrates. The pathways involved include oxidation-reduction reactions and substitution mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dihydrothiophene-1,1-dioxide: A simpler analog without the butyl groups.
3-Sulfolene: Another sulfolene derivative with different substituents.
2,3-Dihydrothiophene-1,1-dioxide: A related compound with a different substitution pattern.
Uniqueness
2,5-Dibutyl-2,3-dihydrothiophene 1,1-dioxide is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of butyl groups enhances its lipophilicity and potential interactions with hydrophobic environments, making it suitable for specific applications in materials science and medicinal chemistry.
Propriétés
Numéro CAS |
105231-00-3 |
|---|---|
Formule moléculaire |
C12H22O2S |
Poids moléculaire |
230.37 g/mol |
Nom IUPAC |
2,5-dibutyl-2,3-dihydrothiophene 1,1-dioxide |
InChI |
InChI=1S/C12H22O2S/c1-3-5-7-11-9-10-12(8-6-4-2)15(11,13)14/h9,12H,3-8,10H2,1-2H3 |
Clé InChI |
PXVUXIYAAPISFM-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1CC=C(S1(=O)=O)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



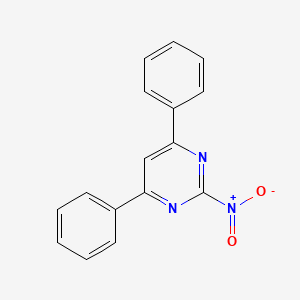


![Methyl 4-nitro-5-[(oxan-2-yl)oxy]pentanoate](/img/structure/B14337222.png)
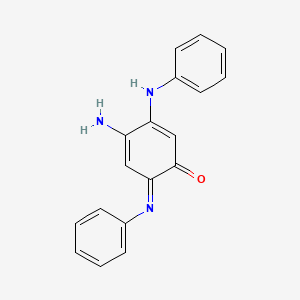
![Dimethyl(4-methylphenyl)[3-(3-phenoxyphenyl)propyl]silane](/img/structure/B14337241.png)
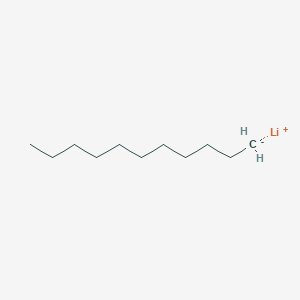
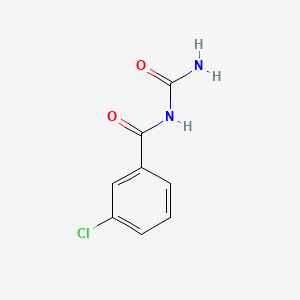
![5-[Dimethyl(phenyl)silyl]pent-4-en-1-ol](/img/structure/B14337259.png)
